2-amino-N-(4-methylphenyl)benzamide

Overview

Description

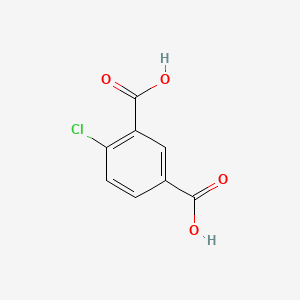

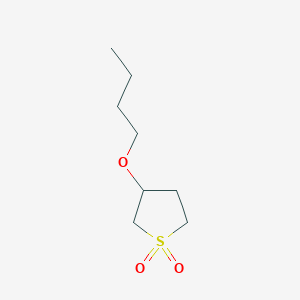

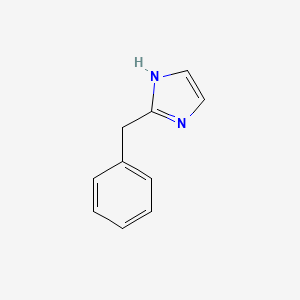

2-amino-N-(4-methylphenyl)benzamide is a chemical compound with the molecular formula C14H14N2O . It is a crucial building block for many drug candidates .

Synthesis Analysis

The synthesis of 2-amino-N-(4-methylphenyl)benzamide can be achieved through a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was found to be the most effective method .Molecular Structure Analysis

The molecular structure of 2-amino-N-(4-methylphenyl)benzamide consists of a benzamide group attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-N-(4-methylphenyl)benzamide are complex, involving the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(4-methylphenyl)benzamide include a molecular weight of 211.2591 and an InChI code of 1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) .Scientific Research Applications

Building Block for Drug Candidates

“2-Amino-N-(4-methylphenyl)benzamide” is a crucial building block for many drug candidates . It serves as a raw material and intermediate in the synthesis of various pharmaceutical compounds .

Continuous Synthesis in Microreactor Systems

This compound has been synthesized in a continuous flow microreactor system . This method allows for the determination of intrinsic reaction kinetics parameters, which can be useful in optimizing reaction conditions .

Kinetics Study

The kinetics of the synthesis of “2-Amino-N-p-tolyl-benzamide” have been studied in detail . This includes determining reaction rate constants, activation energies, and pre-exponential factors .

Selective Acylation

“2-Amino-N-(4-methylphenyl)benzamide” can be obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments .

Optimization of Reaction Conditions

The established kinetic model from the kinetics study can be used to optimize reaction conditions . As a result, “2-Amino-N-p-tolyl-benzamide” was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Antibacterial Activities

While not directly related to “2-Amino-N-p-tolyl-benzamide”, similar compounds such as N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide have shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus . It’s possible that “2-Amino-N-p-tolyl-benzamide” could have similar properties, but further research would be needed to confirm this.

Mechanism of Action

Target of Action

This compound is a crucial building block of many drug candidates , suggesting it may interact with a variety of biological targets

Mode of Action

It’s known that the compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This suggests a complex interaction with its targets.

Biochemical Pathways

Given its role as a building block in various drug candidates , it’s likely that this compound influences multiple biochemical pathways

Result of Action

As a key building block in various drug candidates , it’s plausible that this compound exerts diverse effects at the molecular and cellular levels

properties

IUPAC Name |

2-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNAKLMMGXHGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331318 | |

| Record name | 2-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methylphenyl)benzamide | |

CAS RN |

32212-38-7 | |

| Record name | 2-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)